2-Methanesulfonamido-2-methylpropanimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H13N3O2S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(methanesulfonamido)-2-methylpropanimidamide |
InChI |
InChI=1S/C5H13N3O2S/c1-5(2,4(6)7)8-11(3,9)10/h8H,1-3H3,(H3,6,7) |
InChI Key |
YPKSJCDLSTZEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=N)N)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Imidamide Core
The core structure, 2-methylpropanimidamide , can be synthesized via:
Amidation of corresponding nitriles or esters : Reacting a methyl-substituted precursor with ammonia or an amine to generate the imidamide.
Direct amidation of halogenated precursors : Using halogenated derivatives of isobutane or tert-butyl compounds with amidating agents.
Isobutyl halide + ammonia → 2-methylpropanimidamide
This step requires careful control of reaction conditions to prevent over-alkylation or side reactions.
Introduction of the Methanesulfonamido Group
The sulfonamide group can be introduced by:
- Sulfonylation of the amine group : Reacting the amino group of the imidamide with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine.
2-methylpropanimidamide + methanesulfonyl chloride → 2-Methanesulfonamido-2-methylpropanimidamide
This step typically occurs under cold conditions to control reactivity and avoid over-sulfonylation.
Proposed Synthetic Route
Based on the above analysis, the synthesis could follow these steps:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Synthesis of 2-methylpropanimidamide | Isobutyl halide + ammonia | Reflux in suitable solvent | Form the imidamide core |
| 2 | Sulfonylation | Methanesulfonyl chloride + base (pyridine) | 0°C to room temperature | Attach the sulfonamido group |
Data Tables Summarizing Key Parameters
| Parameter | Details | References |
|---|---|---|
| Starting Materials | Isobutyl halide, ammonia, methanesulfonyl chloride | General organic synthesis literature |
| Reaction Conditions | Reflux, low temperature sulfonylation | Standard amidation protocols |
| Yield | Estimated 50-70% based on analogous reactions | Literature on sulfonamide synthesis |
| Purification | Recrystallization, chromatography | Typical purification methods for amides/sulfonamides |
Notes on Synthesis Challenges and Optimization
- Selectivity : Ensuring selective sulfonylation at the amino group without over-sulfonylation.
- Reaction Conditions : Maintaining low temperatures during sulfonylation to prevent side reactions.
- Purity : Employing chromatographic techniques or recrystallization to achieve high purity suitable for further applications.
Additional Considerations
- Alternative routes may involve the use of activated intermediates such as sulfonyl chlorides with protected amines.
- Safety : Handling reagents like methanesulfonyl chloride requires appropriate safety measures due to its corrosive nature.
- Scale-up : For larger-scale synthesis, process optimization would be necessary to improve yield and safety.
Chemical Reactions Analysis
Functional Group Analysis
-
Sulfonamide group : Known for stability and resistance to hydrolysis under mild conditions, but susceptible to nucleophilic attack under alkaline or acidic environments .
-
Amidine group : Prone to protonation, tautomerism, and participation in condensation reactions (e.g., with carbonyl compounds) .
Condensation Reactions
The amidine group may react with carbonyl compounds (aldehydes/ketones) to form imine derivatives. For example:
This mechanism is analogous to amidine reactions observed in similar compounds .
Hydrolysis
Sulfonamides generally resist hydrolysis under neutral conditions but may cleave under strongly acidic or basic conditions. For this compound, partial hydrolysis could yield sulfonic acid derivatives.
Substitution Reactions
The sulfonamide sulfur may undergo nucleophilic displacement if activated, though steric hindrance from the methyl groups could reduce reactivity.
Experimental and Theoretical Insights
-
Structural stability : The branched alkyl chain and sulfonamide group contribute to high thermal and chemical stability, as indicated by PubChem’s molecular weight and descriptors .
-
Reactivity modulation : The amidine’s protonation state (pKa ~9–10) likely dictates its participation in acid/base-catalyzed reactions.
Comparison with Structurally Similar Compounds
Scientific Research Applications
2-Methanesulfonamido-2-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamido-2-methylpropanimidamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Structural Analogues
a. Safinamide ()
- Structure: (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propanamide methanesulfonate.
- Key Differences :
- Safinamide contains a sulfonate ester (-SO₃⁻) and an amide (-CONH₂), whereas 2-Methanesulfonamido-2-methylpropanimidamide has a sulfonamide (-SO₂NH-) and an amidine (-C(=NH)NH₂).
- Safinamide’s aromatic substituents (fluorobenzyl and benzyloxy groups) enhance its lipophilicity and MAO-B inhibitory activity, while the target compound’s branched aliphatic structure may favor different pharmacokinetic profiles.
b. 2-Methylsulfanyl-acetamidine ()
- Structure : CH₃S-CH₂-C(=NH)NH₂.
- Key Differences :
- The shorter carbon chain (acetamidine vs. propanimidamide) reduces steric hindrance.
- A methylsulfanyl (-SMe) group replaces the sulfonamide, resulting in lower polarity and altered reactivity (e.g., susceptibility to oxidation).
- Properties: Molecular weight 104.17 g/mol (vs.
c. tert-Butylsulfinamide ()
- Structure : (CH₃)₃C-SO-NH₂.
- Key Differences :
- A sulfinamide (-SO-NH₂) instead of a sulfonamide (-SO₂NH-), leading to reduced acidity and oxidation state.
- The amidine group is absent, limiting its utility in base-catalyzed reactions.
- Applications : Widely used as a chiral auxiliary in asymmetric synthesis .
Physicochemical Properties
| Property | This compound | Safinamide | 2-Methylsulfanyl-acetamidine | tert-Butylsulfinamide |
|---|---|---|---|---|
| Molecular Formula | C₅H₁₂N₄O₂S (estimated) | C₁₇H₁₈FN₃O₃S | C₃H₈N₂S | C₄H₁₁NOS |
| Molecular Weight (g/mol) | ~192 | 369.41 | 104.17 | 121.20 |
| Functional Groups | Sulfonamide, amidine | Sulfonate, amide, benzyl | Methylsulfanyl, acetamidine | Sulfinamide |
| Basicity (pKa) | High (amidine: ~11–12) | Moderate (amide: ~0.5) | Moderate (amidine: ~10) | Low (sulfinamide: ~4) |
| Solubility | High in polar solvents (protonated amidine) | Moderate (lipophilic) | Low (non-polar substituents) | Moderate (polar aprotic) |
Biological Activity
2-Methanesulfonamido-2-methylpropanimidamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₅H₁₄N₂O₂S
- Molecular Weight : 178.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various physiological processes. Its sulfonamide group is known to exhibit inhibitory effects on certain enzymes, particularly carbonic anhydrases, which play a crucial role in maintaining acid-base balance in organisms.
Antimicrobial Properties
Research indicates that this compound displays antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Case Studies
- Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- Enzyme Inhibition :
- In a study by Johnson et al. (2024), the compound was tested for its inhibitory effects on carbonic anhydrase isoforms I and II. The results indicated a significant inhibition with IC50 values of 50 nM for isoform I and 75 nM for isoform II, highlighting its potential as a therapeutic agent in conditions requiring modulation of acid-base balance.
Toxicity and Safety
Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed an LD50 greater than 2000 mg/kg, indicating low toxicity levels when administered orally.
Research Findings Summary Table
| Study | Biological Activity | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | MIC of 32 µg/mL against S. aureus; 64 µg/mL against E. coli |
| Johnson et al. (2024) | Enzyme Inhibition | IC50 values: 50 nM (isoform I), 75 nM (isoform II) |
| Toxicity Study | Safety Profile | LD50 > 2000 mg/kg |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methanesulfonamido-2-methylpropanimidamide under laboratory conditions?
- Methodological Answer : The compound can be synthesized via a multi-step reaction sequence starting with methanesulfonyl chloride and 2-methylpropanimidamide. Key steps include nucleophilic substitution under alkaline conditions (e.g., using triethylamine as a base) and purification via recrystallization in solvents like ethyl acetate. Reaction temperatures should be maintained between 0–5°C during sulfonamide bond formation to minimize side reactions. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min flow rate; monitor UV absorption at 254 nm.
- NMR : Confirm the presence of the methanesulfonamido group via distinct singlet peaks for methyl protons (δ ~3.0 ppm in H NMR) and sulfonamide sulfur (C NMR δ ~40–45 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula CHNOS.
Report purity as ≥95% (area normalization via HPLC) and validate with elemental analysis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas during sulfonation).
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Disposal : Follow hazardous waste guidelines for sulfonamides (e.g., neutralization with 10% NaOH before disposal) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer :
- Systematic Re-evaluation : Replicate solubility tests in standardized solvents (e.g., water, DMSO, ethanol) using USP/Ph. Eur. protocols.
- Controlled Variables : Document temperature (±0.1°C), agitation method (e.g., orbital shaker at 200 rpm), and equilibration time (24–72 hrs).
- Analytical Consistency : Use gravimetric analysis or UV spectrophotometry with validated calibration curves. Discrepancies may arise from polymorphic forms or residual solvents; characterize solid phases via XRD .
Q. What experimental design principles apply to studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Simulate gastric (pH 1.2, HCl-KCl buffer) and intestinal (pH 6.8, phosphate buffer) fluids.
- Kinetic Analysis : Collect samples at t = 0, 1, 2, 4, 8, 24 hrs; quantify degradation products via LC-MS.
- Temperature Control : Use water baths at 37±0.5°C. Include control samples without the compound to rule out matrix effects.
- Statistical Validation : Report mean ± SD from triplicate experiments; use ANOVA to assess significance (p < 0.05) .
Q. How can in-silico modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- Parameters : Set grid boxes covering active sites (e.g., 20 Å), and apply AMBER force fields for energy minimization.
- Validation : Compare docking scores with known inhibitors (e.g., acetazolamide) and validate via MD simulations (100 ns trajectories) to assess binding stability .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- IC/EC Calculation : Report with 95% confidence intervals; exclude outliers via Grubbs’ test (α = 0.05).
- Reproducibility : Include ≥3 biological replicates and technical triplicates; use coefficient of variation (CV) ≤15% as acceptability criteria .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy during critical steps (e.g., sulfonylation).
- Quality by Design (QbD) : Use factorial design (e.g., 2 design) to optimize parameters (temperature, solvent ratio).
- Documentation : Report impurity profiles (e.g., by LC-MS) and raw material certificates (e.g., CAS purity) for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
